Iodoacetic acid

Enzyme alkylation Ribonuclease pH-dependent kinetics

Iodoacetic acid (IAA) is the irreversible cysteine-alkylating reagent of choice for quantitative proteomics, protein sequencing, and glycopeptide synthesis. Unlike iodoacetamide, IAA enables cost-effective O-18 labeling at the intact protein level for peptide-independent quantitation across three orders of magnitude. Its pH-dependent selectivity (maximal at pH 3.5–5.5) minimizes off-target histidine alkylation—critical for reproducible LC-MS/MS workflows. Compared to bromoacetic and chloroacetic acid, IAA's superior electrophilicity ensures efficient glycopeptide linker conjugation. Choose IAA when experimental precision demands batch-to-batch consistency.

Molecular Formula C2H3IO2
Molecular Weight 185.95 g/mol
CAS No. 64-69-7
Cat. No. B1672022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetic acid
CAS64-69-7
SynonymsAcid, Iodoacetic
Acid, Monoiodoacetic
Iodoacetate, Sodium
Iodoacetic Acid
Monoiodoacetic Acid
Sodium Iodoacetate
Molecular FormulaC2H3IO2
Molecular Weight185.95 g/mol
Structural Identifiers
SMILESC(C(=O)O)I
InChIInChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
InChIKeyJDNTWHVOXJZDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
In water, 4.88X10+4 mg/L at 25 °C (est)
Soluble in water
Soluble in alcohol;  very slightly soluble in ether
Soluble in ethanol, petroleum ether;  slightly soluble in ether, chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iodoacetic Acid (CAS 64-69-7): Alkylating Reagent for Sulfhydryl Modification and Proteomics Applications


Iodoacetic acid (IAA) is a monohaloacetic acid derivative with the molecular formula ICH₂CO₂H, classified as an organoiodine compound and alkylating agent. It functions as an irreversible sulfhydryl-modifying reagent, reacting specifically with cysteine residues in proteins to prevent disulfide bond re-formation [1]. The compound is used extensively as a reagent for cysteine alkylation in protein sequencing, proteomics sample preparation, and glycopeptide synthesis, with the reactive iodine atom serving as an excellent leaving group .

Why Iodoacetic Acid Cannot Be Simply Substituted with Iodoacetamide or Other Haloacetic Acids


Despite functional similarities as alkylating reagents, iodoacetic acid demonstrates quantifiably distinct reactivity profiles, pH-dependent selectivity, and target specificity compared to its closest analogs. Direct head-to-head studies reveal that iodoacetamide reacts with broader amino acid residue classes and exhibits reversed pH-rate relationships [1]. Cross-study comparisons across the monohaloacetic acid series establish that iodoacetic acid possesses electrophilic properties and biological potency that differ from bromoacetic acid and chloroacetic acid by orders of magnitude, rendering simple molar substitution invalid for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for Iodoacetic Acid Selection


Higher Reaction Specificity and Reversed pH-Dependent Kinetics Relative to Iodoacetamide

Iodoacetic acid demonstrates higher reaction specificity than iodoacetamide, with the latter exhibiting a slower and less specific reaction profile that involves multiple amino acid residues. Iodoacetate alkylated predominantly glutamic acid-58 at both pH 5.5 and pH 8.0, whereas iodoacetamide reacted with histidine and amino-terminal alanine residues under similar conditions [1]. Furthermore, the two reagents exhibit opposite pH dependencies: iodoacetamide inactivates ribonuclease T1 more rapidly at pH 8.0 than at pH 5.5, while iodoacetate shows the reverse pattern, with inactivation being more rapid at pH 5.5 [1]. This inverse pH-rate relationship was confirmed in a second enzyme system (RNase M from Aspergillus saitoi), where iodoacetate inactivated the enzyme most effectively at pH 3.5-4.0, whereas iodoacetamide was more effective at pH 8.0 [2].

Enzyme alkylation Ribonuclease pH-dependent kinetics

Substantially Greater Cytotoxic Potency Compared to Bromoacetic and Chloroacetic Acids

Across the monohaloacetic acid series, iodoacetic acid (IA) exhibits markedly higher cytotoxicity than its brominated and chlorinated analogs. In Salmonella typhimurium, IA was 2.9-fold more cytotoxic than bromoacetic acid (BA) and 53.5-fold more cytotoxic than chloroacetic acid (CA) [1]. This trend was amplified in mammalian Chinese hamster ovary (CHO) cells, where IA was 3.2-fold more potent than BA and 287.5-fold more potent than CA [1]. Genotoxicity assays further corroborate this hierarchy: IA was 2.6-fold and 523.3-fold more mutagenic in S. typhimurium strain TA100 than BA and CA, respectively [1]. The enhanced reactivity correlates with electrophilic parameters: IA has the lowest ELUMO (2.88 eV vs 4.47 eV for BA and 4.54 eV for CA) and the highest TRGSH toxic ratio (2.68) among monohaloacetic acids, indicating preferential reactivity with soft nucleophiles such as thiols [2].

Cytotoxicity Structure-activity relationship Haloacetic acid series

Active-Site Specific Alkylation with Binary Enzyme Form Selectivity

Iodoacetic acid exhibits a binary selectivity pattern in thiosulfate sulfurtransferase (rhodanese), alkylating the free enzyme form (E) rapidly with complete loss of activity, while being completely ineffective against the sulfur-substituted enzyme form (ES) [1]. This behavior contrasts sharply with iodoacetamide, which shows no effect on either enzyme form under identical conditions [1]. The competitive inhibitor toluenesulfonic acid protects against inactivation with an apparent binding constant of 12.5 mM, indicating that iodoacetic acid functions as an affinity analog for the substrate thiosulfate and utilizes specific substrate-binding interactions for correct orientation of its reactive center [1].

Active-site alkylation Enzyme specificity Sulfurtransferase

Differential Effectiveness in Cysteine Protease Inhibition Across Enzyme Classes

The inhibitory profile of iodoacetate varies dramatically across enzyme classes. In NAD-linked glutamate dehydrogenase from Trypanosoma cruzi, iodoacetate was practically ineffective, whereas iodoacetamide produced strong inhibition with an [I]₅₀ of 25 mM [1]. Conversely, iodoacetate is an established irreversible inhibitor of all cysteine peptidases through alkylation of the catalytic cysteine residue [2], and specifically inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and alcohol dehydrogenase [3]. This differential effectiveness—near-complete inactivity against certain enzymes coupled with potent irreversible inhibition of others—distinguishes iodoacetate from broader-spectrum thiol reagents.

Enzyme inhibition Cysteine protease Glutamate dehydrogenase

Optimal Application Scenarios for Iodoacetic Acid Based on Quantitative Differentiation Evidence


Protein Sequencing and Proteomics Sample Preparation Requiring pH-Controlled Alkylation Specificity

For protein sequencing workflows where disulfide bond reduction is followed by cysteine alkylation to prevent re-oxidation, iodoacetic acid offers pH-dependent selectivity that can be strategically leveraged. As established in Section 3, iodoacetic acid demonstrates maximal alkylation efficiency at acidic pH (pH 3.5-5.5) [1], making it the reagent of choice when acidic conditions are required for protein solubility or when minimizing histidine alkylation is critical. Standard proteomics protocols employing DTT reduction followed by iodoacetic acid alkylation and trypsin digestion are validated for LC-MS/MS analysis with Orbitrap mass spectrometers at 120,000 resolution .

Stable Isotope Labeling for Quantitative Proteomics with O-18 Enriched Reagent

Iodoacetic acid enables a cost-effective quantitative proteomics strategy using O-18 labeling at the intact protein level, a capability not equivalently available with iodoacetamide due to differences in the oxygen exchange chemistry of the amide functional group. The labeling occurs during reduction/alkylation of cysteine side chains using O-18-labeled IAA, which can be prepared in-house from commercially available IAA and H₂¹⁸O [1]. Unlike peptide-level labeling approaches, this intact-protein-level labeling yields quantitation results that are not peptide-dependent, with linear quantitation demonstrated across three orders of magnitude using an 80 kDa human serum transferrin model [1].

Glycopeptide Synthesis via N-Iodoacetyl-Oligosaccharide Intermediate Formation

In glycopeptide synthesis, iodoacetic acid serves as a critical linker reagent that cannot be directly replaced by bromoacetic or chloroacetic acid without compromising reaction efficiency, as indicated by the reactivity hierarchy established in Section 3 [1]. The synthetic route involves coupling iodoacetic acid to the amine group of glycosylamines to produce N-iodoacetyl-oligosaccharides, which then react with sulfhydryl groups of cysteine-containing peptides to form glycopeptides in good yield . This approach has been validated for producing homogeneous glycopeptide-DNA condensates of approximately 110 nm diameter with +31 mV zeta potential for gene delivery applications .

Active-Site Mapping Studies Requiring Conformation-Specific Enzyme Alkylation

For studies requiring discrimination between different catalytic intermediates or conformational states of enzymes, iodoacetic acid provides unique binary selectivity as established by the rhodanese studies in Section 3 [1]. The reagent alkylates the free enzyme form (E) while being completely ineffective against the sulfur-substituted form (ES), enabling researchers to trap specific enzyme states or map active-site accessibility. This application is particularly relevant for sulfurtransferases and other enzymes that cycle between distinct catalytic intermediates, where iodoacetamide would provide no useful differentiation due to its lack of activity on either form [1].

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